4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the molecular formula C19H18O5 and a molecular weight of 326.34 g/mol . It is a derivative of benzophenone, featuring a carboethoxy group and a 1,3-dioxolane ring attached to the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-carboethoxybenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzophenone derivatives depending on the electrophile used.
Scientific Research Applications
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in photoinitiation, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, used widely as a photoinitiator and in the synthesis of organic compounds.
4-Carboethoxybenzophenone: A derivative with similar applications but lacking the 1,3-dioxolane ring.
4-(1,3-Dioxolan-2-YL)benzophenone: Another derivative with the 1,3-dioxolane ring but without the carboethoxy group.
Uniqueness
4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone is unique due to the presence of both the carboethoxy group and the 1,3-dioxolane ring, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHILKVXRYHSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645106 | |
Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-00-4 | |
Record name | Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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